4-(4-Isopropylphenyl)-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)-2H-triazole |
InChI |
InChI=1S/C11H13N3/c1-8(2)9-3-5-10(6-4-9)11-7-12-14-13-11/h3-8H,1-2H3,(H,12,13,14) |
InChI Key |
GEUYEXFYIHXADR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNN=C2 |
Origin of Product |
United States |
Preparation Methods
Azide-Alkyne Huisgen Cycloaddition (Copper-Catalyzed)
The most common and efficient method for synthesizing 1,2,3-triazoles, including this compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." The general approach involves the reaction between an aryl azide and a terminal alkyne under copper catalysis to yield the 1,4-disubstituted 1,2,3-triazole selectively.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Conversion of aniline derivatives to aryl azides using tert-butyl nitrite and azidotrimethylsilane in acetonitrile at room temperature | Formation of aryl azide intermediate |
| 2 | Addition of 4-(trimethylsilyl)ethynyl)phenol and tetrabutylammonium fluoride (TBAF) at 0 °C | Desilylation to generate terminal alkyne in situ |
| 3 | Addition of copper(II) sulfate pentahydrate and sodium ascorbate under argon atmosphere, stirring at room temperature for 24 h | CuAAC reaction to form the triazole ring |
| 4 | Work-up by extraction, washing, drying, and recrystallization | Isolation of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives |
This method was applied successfully to synthesize a library of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which can be adapted for this compound by using 4-isopropylaniline as the starting aniline derivative.
Alternative Azide-Alkyne Cycloaddition Using Propargyl Ethers
Another approach involves the preparation of propargyl ethers followed by copper(I)-catalyzed cycloaddition with benzyl azide or other azides. This method is suitable for synthesizing 1,4-disubstituted triazoles with various substituents on the phenyl ring.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Reaction of phenol derivatives with propargyl chloride and potassium carbonate in dry DMF at 60 °C for 24 h | Formation of propargyl ether intermediate |
| 2 | Reaction of propargyl ether with benzyl azide and CuI catalyst in dry ethanol at 75 °C for 24 h | CuAAC reaction forming the triazole ring |
| 3 | Isolation by filtration, washing, and recrystallization | Purification of triazole product |
This method can be adapted for this compound by substituting the phenol with 4-isopropylphenol or related derivatives.
Reaction of β-Carbonyl Phosphonates with Azides
A more recent synthetic strategy involves the reaction of β-carbonyl phosphonates with azides to form multisubstituted 1,2,3-triazoles. This method proceeds via formation of triazoline intermediates followed by elimination to yield the triazole.
- The stereochemistry of intermediates (E or Z olefinic anions) influences the regioselectivity of the triazole formation.
- Cesium carbonate is used to form cesium enolate intermediates favoring the Z-conformation and facilitating elimination.
- This method allows for the introduction of diverse substituents, potentially including isopropylphenyl groups, depending on the β-carbonyl phosphonate precursor.
This approach is synthetically valuable for generating complex triazole derivatives but may require optimization for specific substitution patterns like 4-(4-Isopropylphenyl).
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC from Aniline Derivatives | Anilines → Aryl azides + terminal alkynes | CuSO4·5H2O, sodium ascorbate, TBAF | Room temperature, argon atmosphere, 24 h | High regioselectivity, mild conditions, scalable | Requires azide preparation, handling of azides |
| Propargyl Ether Route | Phenols + propargyl chloride + azides | CuI catalyst | 60-75 °C, 24 h | Straightforward, versatile for various substituents | Longer reaction times, requires purification steps |
| β-Carbonyl Phosphonate Route | β-Carbonyl phosphonates + azides | Cs2CO3 base | Variable, requires optimization | Allows multisubstituted triazoles, stereochemical control | More complex, less common for simple aryl substitutions |
Research Findings and Optimization Notes
- The azide-alkyne Huisgen cycloaddition remains the most widely used and reliable method for synthesizing this compound due to its high yield and regioselectivity.
- The preparation of the aryl azide intermediate from 4-isopropylaniline using tert-butyl nitrite and azidotrimethylsilane is efficient and avoids the use of hazardous sodium azide salts.
- Use of copper(II) sulfate pentahydrate and sodium ascorbate as the catalytic system provides a mild and effective reduction to copper(I) in situ, facilitating the cycloaddition.
- Reactions are typically performed under inert atmosphere (argon) to prevent oxidation of copper catalysts and side reactions.
- Purification is commonly achieved by recrystallization or preparative chromatography using solvents like acetonitrile, ethyl acetate, or dichloromethane mixtures.
- The β-carbonyl phosphonate method offers potential for further functionalization but requires careful control of reaction conditions and is less documented for this specific compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Isopropylphenyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)-1H-1,2,3-triazole depends on its specific application:
Biological Activity: It may inhibit enzyme activity by binding to the active site or interacting with essential cofactors.
Chemical Reactivity: The triazole ring can participate in coordination with metal ions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Electronic Effects
Halogen-Substituted Triazoles
Compounds such as 4-(4-Fluorophenyl)-1H-1,2,3-triazole (melting point: 162–164°C) and 4-(4-Chlorophenyl)-1H-1,2,3-triazole (melting point: 152–154°C) feature electron-withdrawing substituents. For example, halogenated analogs are prevalent in antimicrobial agents due to their ability to form halogen bonds with target proteins .
In contrast, the 4-isopropylphenyl group is electron-donating, which may increase the nucleophilicity of the triazole ring. This could enhance interactions with electrophilic sites in enzymes or receptors, though at the cost of reduced oxidative stability compared to halogenated derivatives.
Methyl-Substituted Triazoles
The compound 4-(3-Methylphenyl)-1H-1,2,3-triazole (C₉H₉N₃) demonstrates that methyl groups introduce moderate steric hindrance while maintaining lipophilicity.
Antimicrobial and Antiprotozoal Activity
Cationic 1,4-bis(4-N-isopropylamidinophenyl)-1H-1,2,3-triazole (compound 47, melting point: 315–318°C) exhibits antiprotozoal activity, attributed to the amidine groups’ ability to interact with parasitic DNA or enzymes. The isopropylphenyl analog lacks these charged groups but may still display activity via hydrophobic interactions with microbial membranes .
Enzyme Inhibition
4-(Phenoxymethyl)-1H-1,2,3-triazole derivatives inhibit xanthine oxidase (XO), a target for gout treatment. The phenoxymethyl group’s flexibility and moderate size allow optimal binding to the enzyme’s active site. The isopropylphenyl substituent, being bulkier, might hinder binding unless compensatory interactions (e.g., van der Waals forces) offset steric clashes .
Physicochemical Properties
| Compound | Substituent | Molecular Weight | Melting Point (°C) | Key Property |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-1H-1,2,3-triazole | 4-Fluorophenyl | 163.15 | 162–164 | High polarity, halogen bonding |
| 4-(4-Chlorophenyl)-1H-1,2,3-triazole | 4-Chlorophenyl | 179.61 | 152–154 | Enhanced stability |
| 4-(3-Methylphenyl)-1H-1,2,3-triazole | 3-Methylphenyl | 159.19 | Not reported | Moderate lipophilicity |
| 4-(4-Isopropylphenyl)-1H-1,2,3-triazole | 4-Isopropylphenyl | 215.27* | Estimated 130–150 | High hydrophobicity, steric bulk |
*Calculated molecular weight.
The isopropylphenyl analog’s higher molecular weight and hydrophobicity suggest superior lipid solubility compared to smaller substituents, which could enhance bioavailability in hydrophobic environments .
Q & A
Q. What are the standard synthetic protocols for 4-(4-Isopropylphenyl)-1H-1,2,3-triazole?
The compound is typically synthesized via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key steps include:
- Reacting a terminal alkyne (e.g., 4-isopropylphenylacetylene) with an organic azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).
- Refluxing in a solvent system such as THF/H₂O (1:1) at 50–80°C for 12–24 hours .
- Purification via column chromatography using hexane/ethyl acetate or dichloromethane/methanol gradients .
Critical Parameters :
Q. How can researchers confirm the formation and purity of this compound?
- FT-IR Spectroscopy : Look for the characteristic triazole C–N stretching band near 1600–1650 cm⁻¹ and the absence of azide (~2100 cm⁻¹) or alkyne (~3300 cm⁻¹) peaks .
- ¹H/¹³C NMR : The triazole proton appears as a singlet at δ 7.5–8.5 ppm. Aromatic protons from the isopropylphenyl group resonate at δ 6.8–7.3 ppm .
- Melting Point : Compare with literature values (e.g., 111–113°C for analogous triazoles) .
Q. What biological assays are commonly used to evaluate triazole derivatives like this compound?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
- Enzyme Inhibition : Kinetic assays for targets like HIV protease or viral polymerases, using fluorogenic substrates .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic indices .
Advanced Research Questions
Q. How can regioselectivity challenges in CuAAC be addressed during synthesis?
- Catalyst Optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance 1,4-selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers, while nonpolar solvents may lead to side products .
- Microwave-Assisted Synthesis : Reduces reaction time (<1 hour) and improves yield (>90%) .
Troubleshooting :
- If 1,5-regioisomers form, re-optimize catalyst concentration or switch to Ru-catalyzed conditions for complementary selectivity .
Q. What crystallographic challenges arise in structural determination of triazole derivatives, and how are they resolved?
- Disorder in Crystal Lattices : Common in flexible substituents (e.g., isopropyl groups). Use SHELXL for refinement with anisotropic displacement parameters and restraints .
- Twinned Data : Employ twin refinement algorithms in SHELX or PLATON to model overlapping reflections .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) to explain packing motifs .
Q. How can contradictions in biological activity data across substituted triazoles be resolved?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs with systematic modifications (Table 1) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate binding affinity with substituent electronic/hydrophobic properties .
Table 1. Substituent Effects on Biological Activity of Triazole Derivatives
| Substituent | Key Property | Observed Activity Trend |
|---|---|---|
| Chlorine (Cl) | Electron-withdrawing | Enhanced antifungal activity |
| Methyl (CH₃) | Lipophilicity | Improved membrane permeability |
| Trifluoromethyl (CF₃) | Metabolic stability | Prolonged half-life in vivo |
| Data derived from |
Methodological Guidelines
- Synthesis Scale-Up : For gram-scale production, replace THF with ethanol to reduce costs while maintaining >85% yield .
- Data Reproducibility : Validate NMR assignments using 2D techniques (COSY, HSQC) to avoid misassignments in crowded spectra .
- Crystallization Tips : Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane) to obtain single crystals suitable for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
